molecular formula C17H13ClN4O2S2 B2514159 2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-84-5

2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2514159
CAS No.: 392290-84-5
M. Wt: 404.89
InChI Key: KLYQIGLJSSTZMQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative characterized by a benzamide moiety substituted with a chlorine atom at the 2-position and a thiadiazole ring linked via a sulfanyl group to a phenylcarbamoylmethyl substituent. Thiadiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

The compound’s structure combines electron-withdrawing (chlorine) and hydrogen-bonding (amide and carbamoyl) groups, which may enhance interactions with biological targets. For instance, nitazoxanide derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) demonstrate inhibition of key metabolic enzymes in anaerobic organisms .

Synthesis of such compounds typically involves condensation of substituted benzoyl chlorides with thiadiazole precursors under conventional or microwave-assisted conditions. Microwave methods (e.g., as described for N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives) offer reduced reaction times and improved yields compared to traditional reflux methods .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYQIGLJSSTZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with phenyl isocyanate to form the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while substitution of the chlorine atom could yield a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities.

    Medicine: Potential use as an anticancer agent due to its cytotoxic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, synthesis methods, and biological activities of analogous compounds:

Compound Name & Source (Evidence ID) Structural Features Biological Activity (Reported) Key Differences vs. Main Compound
3-Methoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (13) Methoxy group at benzamide 3-position; phenylcarbamoylmethyl sulfanyl substituent Not explicitly stated (general thiadiazole activity inferred) Methoxy substituent increases electron-donating effects vs. 2-chloro’s electron-withdrawing nature. Altered electronic environment may influence target binding .
2-Chloro-N-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide (16) 2-Chloro benzamide; sulfanyl-linked 2-methoxyanilino-oxoethyl group Not explicitly stated Additional methoxyanilino group introduces potential for hydrogen bonding and π-π stacking, differing from phenylcarbamoyl’s planar aromaticity .
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (15) Ethylsulfanyl substituent; 2-methylbenzamide Not explicitly stated Simpler ethylsulfanyl group reduces steric bulk vs. phenylcarbamoylmethyl. 2-Methyl substituent lacks halogen’s electronic effects .
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (14) Sulfamoyl linkage; phenylcarbonyl substituent Not explicitly stated Sulfamoyl group replaces sulfanyl, altering solubility and hydrogen-bonding capacity. Phenylcarbonyl may enhance lipophilicity .
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (5) Acrylamido group with cyano and furan substituents Anticancer (pro-apoptotic, cell cycle arrest) Acrylamido substituent introduces planar conjugated system, enhancing interactions with DNA or enzymes vs. phenylcarbamoyl’s rigidity .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (10) Thiazole core; 2,4-difluorobenzamide Antiparasitic (PFOR enzyme inhibition) Thiazole vs. thiadiazole ring; multiple halogens increase electron-withdrawing effects .

Molecular Interactions

  • The 2-chloro substituent in the main compound may engage in halogen bonding with protein targets, while the phenylcarbamoylmethyl group provides hydrophobic interactions and conformational rigidity .
  • Methoxy or methyl groups (e.g., ) increase solubility but reduce steric hindrance compared to bulkier substituents .

Biological Activity

The compound 2-chloro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, known for its diverse biological activities including anticancer properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound includes:

  • A thiadiazole ring , which is a five-membered heterocyclic compound containing nitrogen and sulfur.
  • A benzamide moiety , enhancing its chemical stability and biological activity.
  • A chloro substituent , which may influence its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, This compound has shown promising results in inhibiting the growth of several cancer types:

  • Lung Cancer (A549) : Notable inhibition of cell proliferation.
  • Skin Cancer (SK-MEL-2) : Effective in reducing cell viability.
  • Colon Cancer (HCT15) : Demonstrated significant cytotoxicity.

The mechanism of action often involves the induction of apoptosis and cell cycle arrest at critical phases (G2/M phase), as evidenced by studies using similar thiadiazole derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis.
  • Down-regulation of Key Proteins : Reducing the expression levels of proteins such as MMP2 and VEGFA that are crucial for tumor growth and metastasis .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
4-chloro-N-(5-{[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamideContains sulfonyl groupAnticancer activity
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideHydroxy and acetyl groupsCytotoxic against various cancer cell lines
N-{5-[2-(4-methylphenyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamideSulfonamide derivativeAntimicrobial properties

In Vitro Studies

A study evaluated the cytotoxicity of various thiadiazole derivatives against breast adenocarcinoma cells (MCF-7) and hepatocellular carcinoma (HepG2) using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced potency against these cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown antimicrobial effects. For example, a related thiadiazole derivative was tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 1 µg/mL .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) at 80–100°C .
  • Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetic acid derivatives, requiring anhydrous solvents (e.g., DMF) and bases like triethylamine .
  • Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–5°C to minimize side reactions . Optimization : Monitor intermediates via TLC/HPLC, and use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and sulfanyl linkage. Aromatic protons in benzamide appear as doublets (δ 7.5–8.5 ppm), while thiadiazole protons resonate downfield (δ 8.5–9.0 ppm) .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve ambiguities in molecular geometry and intermolecular interactions?

  • Single-crystal growth : Slow evaporation of DMSO/ethanol solutions yields diffraction-quality crystals .
  • SHELX refinement : Use SHELXL for structure solution (direct methods) and SHELXPRO for hydrogen-bonding analysis. For example, the thiadiazole ring’s planarity and π-π stacking with benzamide can be quantified via displacement parameters .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized models to confirm stereoelectronic effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. insecticidal efficacy)?

  • Comparative assays : Standardize testing protocols (e.g., MIC for antimicrobials vs. LD₅₀ for insecticidal activity) using reference strains (e.g., S. aureus ATCC 25923) or model organisms (e.g., Spodoptera littoralis) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing chloro with trifluoromethyl groups) to isolate activity drivers. For example, the phenylcarbamoyl group enhances membrane permeability in antimicrobial assays, while the sulfanyl linker influences insecticidal potency .

Q. What computational methods predict the compound’s reactivity and target interactions?

  • Docking studies (AutoDock Vina) : Model interactions with E. coli dihydrofolate reductase (PDB: 1RX7) or insect acetylcholinesterase (PDB: 1QON). The benzamide moiety shows hydrogen bonding with active-site residues .
  • DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. The thiadiazole ring’s electron-deficient nature facilitates charge-transfer interactions .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis Multi-step organic synthesisAnhydrous DMF, EDC/HOBt coupling, TLC monitoring
Characterization ¹H NMR, ESI-MSδ 8.5–9.0 ppm (thiadiazole), [M+H]⁺ = 435.2 m/z
Structural Analysis X-ray crystallography (SHELX)R-factor < 0.05, π-π stacking distance: 3.4 Å
Biological Assays Broth microdilution (CLSI)MIC = 8 µg/mL (Gram-positive bacteria)

Notes

  • Contradictions Addressed : Varied biological activities are attributed to substituent effects and assay conditions .
  • Advanced Tools : SHELX for crystallography , AutoDock for docking , and Gaussian for DFT provide robust methodological frameworks.

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